Bromofumaric acid
Overview
Description
Synthesis Analysis
In the laboratory, bromofumaric acid is synthesized through the bromination of maleic acid, which gives racemic threo-2,3-dibromosuccinic acid. This is followed by dehydrobromination of the products .Molecular Structure Analysis
Bromofumaric acid contains a total of 11 bonds; 8 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .Chemical Reactions Analysis
Bromofumaric acid has been observed to participate in enzymic amination reactions. For instance, it has been used with 3-methylaspartate ammonia-lyase in the presence of ammonia, leading to the formation of 3-bromo-aspartic acid .Scientific Research Applications
Chemical Synthesis and Mechanism Studies
Bromofumaric acid has been studied for its role in chemical synthesis processes. In one study, it was found that the treatment of erythro- and threo-α-bromo-α′-fluorosuccinic acids with aqueous alkali resulted in the elimination of hydrogen fluoride, producing almost exclusively bromofumaric acid. This study provided kinetic data and discussed possible mechanisms and stereochemistry involved in the process (Hudlický, 1984).
Antifungal Properties
Bromofumaric acid has demonstrated antifungal properties. A study on alkyl esters of halofumaric acids, including bromofumaric acid, found them to be effective against various fungi such as Candida albicans, Aspergillus niger, Mucor mucedo, and Trichophyton mentagrophytes. The research highlighted the toxicity levels of these compounds to the organisms, suggesting their potential use in antifungal applications (Gershon & Shanks, 1978).
Ecotoxicology
Bromofumaric acid has also been a subject of ecotoxicological studies. One such study focused on its effects on estuarine phytoplankton, which are vital for ecosystem productivity. The research used bioassays to measure the growth inhibition of cultured species and natural marine communities, providing insights into the ecological impacts of bromoacetic acid contamination in natural waters (Gordon, Richardson, & Pinckney, 2015).
Production and Recovery in Bioprocesses
There has been significant interest in the biotechnological production and recovery of bromofumaric acid. Research has been conducted on methods such as bipolar electrodialysis for the separation of fumaric acid from fermentation broth, which has implications for the efficient recovery of bromofumaric acid in industrial processes (Prochaska & Woźniak-Budych, 2014).
Food Safety and Preservation
In the context of food safety, studies have explored the combined effect of bromofumaric acid and other compounds for inactivating microorganisms on food products. For instance, a study assessed the efficacy of aqueous chlorine dioxide and fumaric acid for inactivating pre-existing microorganisms and pathogens like Escherichia coli O157:H7, Salmonella typhimurium, and Listeria monocytogenes on broccoli sprouts. The results suggested that the combination of these compounds could be effective in extending the shelf life of certain food products (Kim, Kim, & Song, 2009).
Animal Nutrition and Health
In animal nutrition, the use of compounds related to bromofumaric acid, like fumaric acid, has been investigated for its effects on growth performance and digestive functions in broiler chickens. One study found that dietary supplementation of fumaric acid and similar organic acids improved body weight gains and feed conversion ratio in broiler chickens, indicating potential benefits in poultry farming (Adil et al., 2010).
Fermentation and Industrial Applications
The fermentation process, particularly using Rhizopus arrhizus, has been studied for fumaric acid production, which can be related to bromofumaric acid. The research on optimizing biosynthesis of fumaric acid using waste biomass highlights the potential for sustainable production methods in the chemical industry (Das, Brar, & Verma, 2015).
properties
IUPAC Name |
(Z)-2-bromobut-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWPGKJPEXNMCS-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(=O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(=O)O)\Br)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878712 | |
Record name | (2Z)-2-Bromo-2-butenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromofumaric acid | |
CAS RN |
644-80-4 | |
Record name | NSC 263481 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC263481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2Z)-2-Bromo-2-butenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10878712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2Z)-2-bromobut-2-enedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOFUMARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VW5ZN6G7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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